Cas no 5539-66-2 (9,10-Anthracenedione, 1-hydroxy-8-methoxy-)
9,10-Anthracenedione, 1-hydroxy-8-methoxy- Chemical and Physical Properties
Names and Identifiers
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- 1-hydroxy-8-methoxyanthracene-9,10-dione
- 1-Hydroxy-8-methoxyanthraquinone
- 9,10-Anthracenedione, 1-hydroxy-8-methoxy-
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- Inchi: 1S/C15H10O4/c1-19-11-7-3-5-9-13(11)15(18)12-8(14(9)17)4-2-6-10(12)16/h2-7,16H,1H3
- InChI Key: QWZMLZHLNDNLAD-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2C(C3C=CC=C(C=3C(C=21)=O)O)=O
Computed Properties
- Exact Mass: 254.0579
Experimental Properties
- PSA: 63.6
9,10-Anthracenedione, 1-hydroxy-8-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31145-5mg |
1-Hydroxy-8-methoxyanthracene-9,10-dione |
5539-66-2 | 98% | 5mg |
¥172.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31145-10mg |
1-Hydroxy-8-methoxyanthracene-9,10-dione |
5539-66-2 | 98% | 10mg |
¥289.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31145-25mg |
1-Hydroxy-8-methoxyanthracene-9,10-dione |
5539-66-2 | 98% | 25mg |
¥474.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31145-50mg |
1-Hydroxy-8-methoxyanthracene-9,10-dione |
5539-66-2 | 98% | 50mg |
¥789.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31145-100mg |
1-Hydroxy-8-methoxyanthracene-9,10-dione |
5539-66-2 | 98% | 100mg |
¥1312.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NM856-20mg |
9,10-Anthracenedione, 1-hydroxy-8-methoxy- |
5539-66-2 | 98% | 20mg |
1802.0CNY | 2021-07-15 | |
| Ambeed | A306543-1mg |
1-Hydroxy-8-methoxyanthracene-9,10-dione |
5539-66-2 | 98% | 1mg |
$15.0 | 2025-04-18 | |
| Ambeed | A306543-5mg |
1-Hydroxy-8-methoxyanthracene-9,10-dione |
5539-66-2 | 98% | 5mg |
$30.0 | 2025-04-18 | |
| Ambeed | A306543-10mg |
1-Hydroxy-8-methoxyanthracene-9,10-dione |
5539-66-2 | 98% | 10mg |
$46.0 | 2025-04-18 | |
| Ambeed | A306543-25mg |
1-Hydroxy-8-methoxyanthracene-9,10-dione |
5539-66-2 | 98% | 25mg |
$74.0 | 2025-04-18 |
9,10-Anthracenedione, 1-hydroxy-8-methoxy- Suppliers
9,10-Anthracenedione, 1-hydroxy-8-methoxy- Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 9,10-Anthracenedione, 1-hydroxy-8-methoxy-
Professional Introduction to 9,10-Anthracenedione, 1-hydroxy-8-methoxy- (CAS No. 5539-66-2)
9,10-Anthracenedione, 1-hydroxy-8-methoxy-, identified by its Chemical Abstracts Service (CAS) number 5539-66-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic ketone belongs to the anthracene family, a class of molecules renowned for their structural complexity and diverse biological activities. The presence of both hydroxyl and methoxy substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for synthetic chemists and biologists alike.
The structural motif of 1-hydroxy-8-methoxyanthracenedione consists of three benzene rings fused together in a linear arrangement, with a carbonyl group at the 9-position and a hydroxyl group at the 1-position, alongside a methoxy group at the 8-position. This specific configuration contributes to its remarkable reactivity and functionality, enabling its incorporation into various chemical transformations and biological assays. The compound's ability to engage in multiple types of interactions—hydrogen bonding, π-stacking, and electrostatic interactions—makes it particularly interesting for drug design and material science applications.
Recent advancements in medicinal chemistry have highlighted the potential of anthracenediones as bioactive molecules. Specifically, derivatives of 1-hydroxy-8-methoxyanthracenedione have been explored for their antimicrobial, antitumor, and anti-inflammatory properties. The hydroxyl and methoxy groups serve as handles for further functionalization, allowing researchers to modulate the compound's pharmacokinetic profile and target specificity. For instance, studies have demonstrated that modifications at the 3- or 4-position can enhance binding affinity to biological receptors or improve metabolic stability.
In the context of drug discovery, 9,10-Anthracenedione, 1-hydroxy-8-methoxy- (CAS No. 5539-66-2) has been investigated for its role as a precursor in synthesizing novel therapeutic agents. Its aromatic core can be leveraged to develop small molecules that interact with disease-related proteins or enzymes. Notably, researchers have utilized this compound to generate derivatives with enhanced bioavailability or reduced toxicity. The methoxy group, in particular, has been shown to influence solubility and permeability across biological membranes, a critical factor in drug formulation.
The compound's photochemical properties also warrant attention. Anthracenediones exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum due to their extended π-conjugation system. This characteristic makes them useful in photodynamic therapy (PDT) applications, where light-induced reactions can selectively target diseased cells. Furthermore, the hydroxyl group can participate in redox reactions, potentially enabling applications in catalysis or energy conversion systems.
From an industrial perspective, 1-hydroxy-8-methoxyanthracenedione serves as a versatile intermediate in fine chemical synthesis. Its synthesis involves multi-step organic reactions that highlight modern methodologies such as palladium-catalyzed cross-coupling or enzymatic oxidation. These processes not only showcase the compound's synthetic utility but also contribute to sustainable chemistry practices by minimizing waste and improving yield efficiency.
The compound's relevance extends beyond pharmaceuticals into materials science. Anthracene derivatives are known for their electron-rich structures, which make them suitable candidates for organic semiconductors or optoelectronic devices. Researchers have explored 9,10-Anthracenedione, 1-hydroxy-8-methoxy- (CAS No. 5539-66-2) as a building block for developing light-emitting diodes (LEDs) or photovoltaic cells. Its ability to form stable π-stacks with other aromatic molecules enhances charge transport properties—a crucial factor in optimizing device performance.
In summary,9,10-Anthracenedione, particularly the 1-hydroxy-8-methoxy derivative identified by CAS No. 5539-66-2, represents a multifaceted compound with broad applications across chemistry and biology. Its unique structural features enable diverse functionalization strategies while offering opportunities for innovative drug development and material engineering. As research continues to uncover new methodologies for molecular manipulation,this compound is poised to remain at the forefront of scientific exploration.
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